molecular formula C18H21N3O2 B2893754 4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 691858-12-5

4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2893754
CAS No.: 691858-12-5
M. Wt: 311.385
InChI Key: SULFNUHQRLIFSL-UHFFFAOYSA-N
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Description

4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines a pyrrole ring, a pyridine moiety, and a cyclohexylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring and the pyridine moiety. One common method involves the reaction of cyclohexanecarboxylic acid with 4-pyridinemethanol to form an intermediate, which is then reacted with a pyrrole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-pyridinylmethyl acetate: Shares the pyridine moiety but differs in the functional groups attached.

    1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)-2H-isoquinolin-3-one: Similar in having a pyridine moiety but with a different core structure.

Uniqueness

4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring, a pyridine moiety, and a cyclohexylcarbonyl group, which imparts distinct chemical and biological properties not found in similar compounds .

Properties

IUPAC Name

4-(cyclohexanecarbonyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(14-4-2-1-3-5-14)15-10-16(20-12-15)18(23)21-11-13-6-8-19-9-7-13/h6-10,12,14,20H,1-5,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULFNUHQRLIFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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